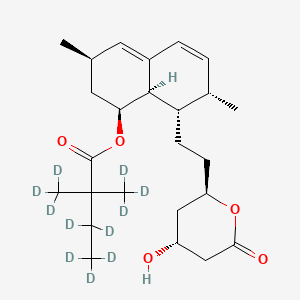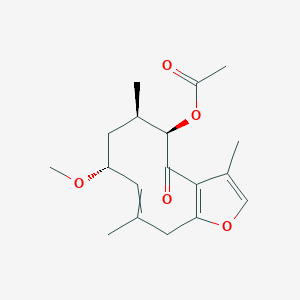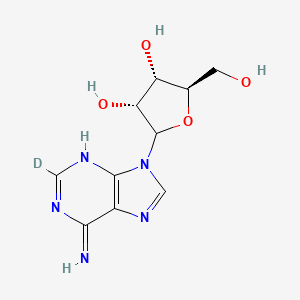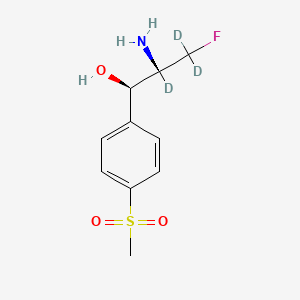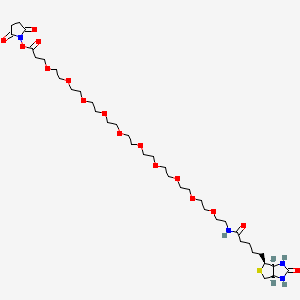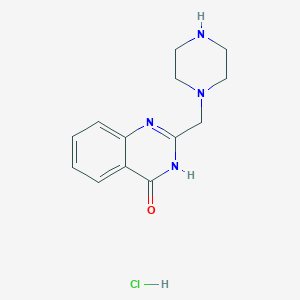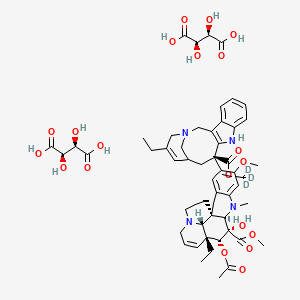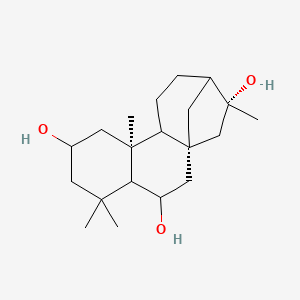
2beta,6beta,16alpha-Trihydroxy-ent-kaurane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2beta,6beta,16alpha-Trihydroxy-ent-kaurane is a diterpenoid compound that belongs to the ent-kaurane family. These compounds are widely distributed in terrestrial plants and are known for their diverse biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound includes three hydroxyl groups attached to the ent-kaurane skeleton, which is a tetracyclic diterpenoid framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane typically involves the use of diterpene synthases. In poplar, the diterpene synthases PtTPS17, PtTPS19, and PtTPS20 contribute to the production of ent-kaurene and 16alpha-hydroxy-ent-kaurane . The synthetic route involves the conversion of ent-copalyl diphosphate (ent-CPP) to ent-kaurene and subsequently to 16alpha-hydroxy-ent-kaurane through the action of these enzymes .
Industrial Production Methods
the production of related ent-kaurane diterpenoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to express the necessary diterpene synthases .
Analyse Chemischer Reaktionen
Types of Reactions
2beta,6beta,16alpha-Trihydroxy-ent-kaurane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ent-kaurane derivatives with ketone or carboxylic acid functionalities .
Wissenschaftliche Forschungsanwendungen
2beta,6beta,16alpha-Trihydroxy-ent-kaurane has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex diterpenoids and natural products.
Wirkmechanismus
The mechanism of action of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2beta,6beta,16alpha-Trihydroxy-ent-kaurane can be compared with other similar compounds, such as:
ent-Kaurene: A precursor to gibberellins, which are essential plant growth hormones.
16alpha-Hydroxy-ent-kaurane: A related compound produced by the same diterpene synthases in poplar.
ent-Kauradienone: Another ent-kaurane diterpenoid with distinct biological activities.
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1R,9S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12?,13?,14?,15?,16?,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
MGTDZPRNONHJLG-QYYKUVAWSA-N |
Isomerische SMILES |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)O |
Kanonische SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



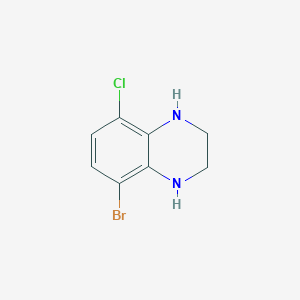
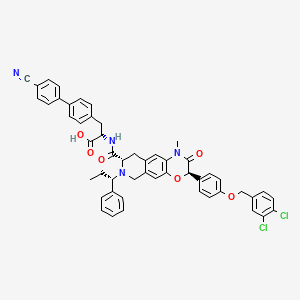
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
